Dual Bromine Handles Enable Sequential, Orthogonal Derivatization Not Possible with Mono-Bromo Analogs
The presence of two bromine atoms at C-3 and C-6 of the triazolopyridine core allows for chemoselective, stepwise cross-coupling sequences. In the structurally related 6,8-dichloro analog, site-selective Suzuki–Miyaura reactions have been demonstrated to discriminate between the two halogen positions based on differential Pd-catalyzed oxidative addition rates [1]. Mono-bromo analogs (e.g., 6-bromo, CAS 108281-79-4; 3-bromo, CAS 4922-68-3) possess only a single synthetic handle, limiting derivatization to a single point of diversity and precluding the construction of orthogonally disubstituted libraries required for structure–activity relationship (SAR) exploration [2].
| Evidence Dimension | Number of orthogonal synthetic handles for sequential cross-coupling |
|---|---|
| Target Compound Data | Two bromine substituents (C-3 and C-6) enabling stepwise Pd-catalyzed transformations |
| Comparator Or Baseline | 6-Bromo analog (CAS 108281-79-4): one bromine substituent (C-6 only); 3-Bromo analog (CAS 4922-68-3): one bromine substituent (C-3 only) |
| Quantified Difference | 2 vs. 1 reactive site; qualitatively doubles the accessible combinatorial diversification pathways |
| Conditions | Inferred from site-selective Suzuki–Miyaura conditions on 6,8-dichloro-1,2,4-triazolo[4,3-a]pyridine: Pd(OAc)₂/SPhos, K₃PO₄, THF/H₂O, 60 °C [1] |
Why This Matters
Procurement of the 3,6-dibromo variant is essential for projects requiring divergent parallel synthesis or sequential C–C/C–N bond formation on the triazolopyridine scaffold.
- [1] Ehlers, P. et al. Site-Selective Suzuki–Miyaura Reaction of 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridines. Eur. J. Org. Chem. 2020, 2020, 3557–3566. View Source
- [2] PubChem. 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine. https://pubchem.ncbi.nlm.nih.gov/compound/17750018 (accessed 2026-05-07). View Source
